molecular formula C23H29N3O5S2 B2388883 Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 486453-08-1

Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2388883
CAS No.: 486453-08-1
M. Wt: 491.62
InChI Key: YSLAZJSLDZLCLQ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O5S2 and its molecular weight is 491.62. The purity is usually 95%.
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Biological Activity

Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound belonging to the class of tetrahydrothienopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes various findings from recent research to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A tetrahydrothieno[2,3-c]pyridine core.
  • A sulfonamide group attached to a benzamide moiety.
  • A methylpiperidine substituent.

This structural configuration is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds similar to this compound showed IC50 values ranging from 1.1 to 4.7 μM against HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) cells. The most potent derivatives led to significant apoptosis induction in cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs) at higher concentrations (>20 μM) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
3a HeLa1.1
3b L12102.8
3b CEM2.3
3a K5620.75

The mechanism through which these compounds exert their anticancer effects primarily involves:

  • Tubulin Binding : Molecular docking studies indicate that these compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
  • Apoptosis Induction : The compounds promote apoptosis as evidenced by increased annexin V positivity in treated cells, indicating that they activate apoptotic pathways effectively .

Antimicrobial Activity

In addition to anticancer properties, tetrahydrothieno[2,3-c]pyridine derivatives have been evaluated for their antimicrobial activities. Some studies suggest:

  • Antibacterial Effects : Certain derivatives exhibit moderate antibacterial activity against Gram-positive bacteria such as Sarcina lutea, while showing less efficacy against Gram-negative strains like Escherichia coli .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaActivity Level
TetrahydrothienoSarcina luteaModerate
TetrahydrothienoEscherichia coliLow

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and biological evaluation of tetrahydrothienopyridine derivatives:

  • Study on Structure–Activity Relationship (SAR) : Research indicates that modifications on the thiophene ring and substituents significantly influence biological activity. For example, introducing chiral residues has been shown to enhance antimicrobial potency .
  • Caspase Activation : In studies involving MCF-7 breast cancer cells, certain derivatives were found to significantly increase caspase-3 levels, suggesting a robust apoptotic response .

Properties

IUPAC Name

methyl 6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-15-6-4-5-12-26(15)33(29,30)17-9-7-16(8-10-17)21(27)24-22-20(23(28)31-3)18-11-13-25(2)14-19(18)32-22/h7-10,15H,4-6,11-14H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLAZJSLDZLCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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